Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C11H12N2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both cyano and ester functional groups
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are utilized extensively in the synthesis of various organic heterocycles , suggesting that they may influence a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 25229 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine, and the mixture is often heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of catalysts can also be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetyl group can engage in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The reactions of this compound often lead to the formation of various heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl cyanoacetate: Another analog with similar reactivity but different physical properties.
Cyanoacetamide: A related compound with a similar cyano group but different functional groups.
Uniqueness
Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its stability. This makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds .
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-3-16-11(15)8-6-7(2)17-10(8)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKKDUFMJNSDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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